![molecular formula C25H19FN4OS B2948951 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 894030-28-5](/img/structure/B2948951.png)
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of dibenzoylacetylene and triazole derivatives . In a study by Arora et al., a series of 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro antimicrobial activities .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be influenced by the substituents at positions 2 and 4. Moradi et al. reported three possible orientations of the thiazole ring towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be influenced by the substituents at positions 2 and 4. For instance, substituents at these positions may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Anticancer Activity
The core structure of this compound, which includes the 1,2,4-triazolo[3,2-b][1,3,4]thiadiazine scaffold, has been associated with anticancer properties. Researchers have been exploring the structure-activity relationship of these compounds to design and develop new drugs targeting multifunctional diseases, including cancer .
Antimicrobial Properties
Compounds with the 1,2,4-triazolo[3,2-b][1,3,4]thiadiazine scaffold have also demonstrated antimicrobial activities. This includes potential effectiveness against a variety of bacterial and fungal strains, which could lead to the development of new antibiotics and antifungal agents .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of these compounds makes them candidates for the development of new pain relief medications. Their ability to inhibit certain enzymes could be harnessed to reduce inflammation and pain .
Antioxidant Effects
The antioxidant capacity of such compounds is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .
Antiviral Applications
The triazolethione moiety, which is structurally similar to the compound , has shown promise as an antiviral agent. It has been indicated for use against respiratory syncytial virus (RSV) infection, hepatitis C, and other viral infections .
Enzyme Inhibition
This compound could serve as an enzyme inhibitor, targeting enzymes like carbonic anhydrase, cholinesterase, and others. Enzyme inhibitors are important in the treatment of various conditions, including glaucoma and Alzheimer’s disease .
Antitubercular Agent
Given the antimicrobial properties, there is potential for this compound to act as an antitubercular agent. Tuberculosis remains a major global health challenge, and new treatments are constantly being sought .
Drug Design and Development
The compound’s diverse pharmacological activities make it a valuable scaffold in drug design and development. Its ability to interact with different target receptors can be exploited to create targeted therapies for a range of diseases .
Future Directions
Thiazole derivatives have a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on the design and structure-activity relationship of bioactive molecules . Additionally, the synthesis of novel functionalized thiazolo derivatives could be explored .
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4OS/c26-21-12-10-19(11-13-21)23-28-25-30(29-23)22(16-32-25)14-15-27-24(31)20-8-6-18(7-9-20)17-4-2-1-3-5-17/h1-13,16H,14-15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSNJYIMANLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-isopropyl-5-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2948868.png)
![2-((4-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948870.png)
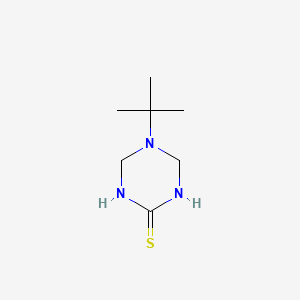
![N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2948872.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2948874.png)

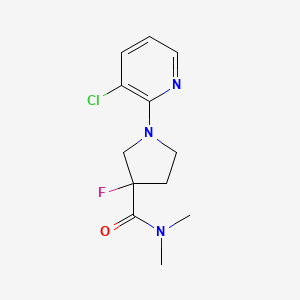
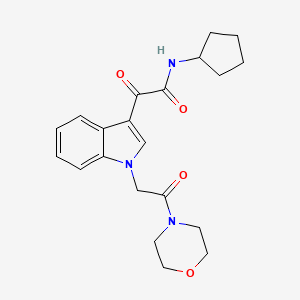
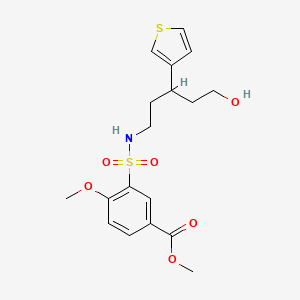

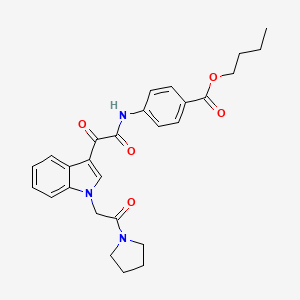
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2948887.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2948889.png)
